molecular formula C7H8O3 B1625724 Methyl 4-oxocyclopent-2-enecarboxylate CAS No. 59895-12-4

Methyl 4-oxocyclopent-2-enecarboxylate

Cat. No.: B1625724
CAS No.: 59895-12-4
M. Wt: 140.14 g/mol
InChI Key: QDKYIPFAXJYMLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-oxocyclopent-2-enecarboxylate is an organic compound with the molecular formula C7H8O3. It is a derivative of cyclopentene and contains both a ketone and an ester functional group. This compound is used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-oxocyclopent-2-enecarboxylate can be synthesized through several methods. One common approach involves the reaction of cyclopentadiene with carbon monoxide and methanol in the presence of a catalyst. Another method includes the oxidation of methyl cyclopent-2-enecarboxylate using an oxidizing agent such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale oxidation reactions. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-oxocyclopent-2-enecarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form dicarboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

    Oxidation: Dicarboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Methyl 4-oxocyclopent-2-enecarboxylate is used in a wide range of scientific research applications:

    Chemistry: As an intermediate in the synthesis of complex organic molecules.

    Biology: In the study of enzyme-catalyzed reactions involving ester and ketone groups.

    Medicine: As a precursor in the synthesis of pharmaceutical compounds.

    Industry: In the production of polymers and other materials.

Mechanism of Action

The mechanism of action of methyl 4-oxocyclopent-2-enecarboxylate involves its reactivity with various chemical reagents. The ketone group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis and transesterification. These reactions are facilitated by the presence of catalysts and specific reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxocyclopent-2-enecarboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 4-oxocyclohex-2-enecarboxylate: Contains a six-membered ring instead of a five-membered ring.

Uniqueness

Methyl 4-oxocyclopent-2-enecarboxylate is unique due to its specific ring size and functional groups, which confer distinct reactivity and applications compared to its analogs. Its combination of a ketone and ester group within a five-membered ring structure makes it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 4-oxocyclopent-2-ene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O3/c1-10-7(9)5-2-3-6(8)4-5/h2-3,5H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDKYIPFAXJYMLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10547698
Record name Methyl 4-oxocyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59895-12-4
Record name Methyl 4-oxocyclopent-2-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10547698
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 4-oxocyclopent-2-enecarboxylate
Reactant of Route 2
Methyl 4-oxocyclopent-2-enecarboxylate
Reactant of Route 3
Methyl 4-oxocyclopent-2-enecarboxylate
Reactant of Route 4
Methyl 4-oxocyclopent-2-enecarboxylate
Reactant of Route 5
Methyl 4-oxocyclopent-2-enecarboxylate
Reactant of Route 6
Methyl 4-oxocyclopent-2-enecarboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.